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Compound of Interest

Compound Name:
6-Bromo-2-fluoro-3-

hydroxybenzaldehyde

CAS No.: 935534-46-6

Cat. No.: B1524719

Get Quote

Executive Summary & Structural Context[1][2][3]
In the synthesis of fluorinated benzoxaboroles and kinase inhibitors, 6-Bromo-2-fluoro-3-
hydroxybenzaldehyde (CAS: 935534-46-6) serves as a pivotal electrophilic scaffold. Its high

functional density—containing aldehyde, phenol, aryl fluoride, and aryl bromide moieties—

makes it a versatile building block but also renders its synthesis prone to regiochemical

ambiguity.

Common synthetic routes, such as the bromination of 2-fluoro-3-hydroxybenzaldehyde or the

formylation of bromofluorophenols, often yield isomeric mixtures. Distinguishing the target 6-

Bromo isomer from its 3-Bromo (CAS 199287-82-6) or 4-Bromo regioisomers is a frequent

analytical bottleneck.

This guide provides a definitive spectroscopic comparison to isolate and verify the target

structure, utilizing

H NMR,
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F NMR, and

C NMR signatures.

The Isomer Landscape
Compound Label Systematic Name CAS Number

Structural Key
Feature

Target (A)
6-Bromo-2-fluoro-3-

hydroxybenzaldehyde
935534-46-6

Protons at C4, C5

(Ortho). No H ortho to

F.

Alternative (B)
3-Bromo-6-fluoro-2-

hydroxybenzaldehyde
199287-82-6

Protons at C4, C5. H5

is ortho to F.

Alternative (C)
4-Bromo-2-fluoro-3-

hydroxybenzaldehyde
N/A (Regioisomer)

Protons at C5, C6. H6

is ortho to CHO.

Spectroscopic Comparison & Mechanism
Proton NMR ( H NMR) Analysis
The most reliable method for differentiation lies in the aromatic region (6.5 – 8.0 ppm). The

substitution pattern dictates the coupling constants (

) and chemical shifts (

).

Target: 6-Bromo-2-fluoro-3-hydroxybenzaldehyde
Spin System: The aromatic protons are located at positions C4 and C5.

Coupling (

): They are adjacent, resulting in an ortho-coupling (

).

Coupling (

): The Fluorine is at C2.
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H4 is meta to F (via C3). Expect weak coupling (

).

H5 is para to F (via C6, C1). Expect negligible coupling (

).

Diagnostic Signal: Two doublets (or a doublet and a doublet of doublets). Neither proton is

strongly deshielded by the aldehyde (no H at C6).

Alternative B: 3-Bromo-6-fluoro-2-hydroxybenzaldehyde[1][2][3]
Spin System: Protons at C4 and C5.

Critical Difference: The Fluorine is at C6. H5 is ortho to F.

Diagnostic Signal: The signal for H5 will appear as a doublet of doublets with a large H-F

coupling constant (

). This large splitting is absent in the target isomer.

Alternative C: 4-Bromo-2-fluoro-3-hydroxybenzaldehyde
Spin System: Protons at C5 and C6.

Critical Difference:H6 is ortho to the Aldehyde (C1).

Diagnostic Signal: H6 will appear significantly downfield (

) due to the anisotropic deshielding of the carbonyl group. In the target isomer, the C6
position is blocked by Bromine, so no such downfield proton exists.

Fluorine NMR ( F NMR)
F NMR provides a rapid purity check without interference from solvent peaks.

Target (2-F, 3-OH): The fluorine is flanked by the aldehyde (C1) and the hydroxyl (C3).[4]

The chemical shift is typically in the range of -120 to -135 ppm (depending on solvent/H-

bonding).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.bldpharm.com/products/199287-82-6.html
https://www.bldpharm.com/products/199287-82-6.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03344835.htm
https://patents.google.com/patent/AU2009221793B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alternative B (6-F, 2-OH): The fluorine is ortho to the aldehyde. This unique electronic

environment often shifts the signal downfield compared to the target.

Coupling: In the target, the F signal is a doublet (coupling to H4) or broad singlet. In

Alternative B, it is a doublet (coupling to H5) with a larger

value.

Data Presentation: Comparative Shifts
The following table summarizes the expected diagnostic shifts in DMSO-

.

Feature Target (6-Bromo) Impurity (3-Bromo) Impurity (4-Bromo)

Aldehyde H 10.1 - 10.3 (s) 10.1 - 10.3 (s) 10.1 - 10.3 (s)

Aromatic H

(Deshielded) 7.2 - 7.4 (H5) 7.4 - 7.6 (H4) 7.6 - 7.9 (H6)

Aromatic H (Shielded) 6.9 - 7.1 (H4) 6.8 - 7.0 (H5) 7.0 - 7.2 (H5)

Coupling ~8.5 Hz (Ortho) ~8.5 Hz (Ortho) ~8.5 Hz (Ortho)

(Proton NMR)

Small (

Hz)
Large (~9-11 Hz) Small/Medium

Key Distinction
No large H-F split; No

downfield H.

Large H-F split

observed.

Very downfield H

observed.

Experimental Protocols
Sample Preparation for Regioisomer Verification
To ensure high-resolution splitting patterns, concentration and shimming are critical.

Solvent Selection: Use DMSO-
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(99.9% D) rather than CDCl

.

Reasoning: Phenolic protons are exchangeable. DMSO stabilizes the intramolecular H-

bond between OH and CHO (or F), sharpening the signals and preventing peak

broadening.

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

Note: Higher concentrations may cause stacking effects that shift aromatic peaks.

Acquisition Parameters:

Pulse Angle: 30°.

Relaxation Delay (D1):

seconds (ensure full relaxation of aromatic protons).

Scans: 16 (minimum) to resolve small impurity satellites.

Rapid Identification Workflow
Use this logical flow to classify your synthesized batch.
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Crude Product 1H NMR
(Aromatic Region 6.5 - 8.0 ppm)

Is there a doublet > 7.6 ppm?

Result: 4-Bromo Isomer
(H6 ortho to CHO)

Yes

Check Coupling of remaining doublets.
Is J(H-F) > 8 Hz visible?

No

Result: 3-Bromo Isomer
(H5 ortho to F)

Yes

Result: Target Compound
(6-Bromo-2-fluoro-3-hydroxy)

Confirm with 13C/19F

No

Click to download full resolution via product page

Figure 1: Decision tree for the spectroscopic identification of bromofluorohydroxybenzaldehyde

isomers.

Advanced Verification: C NMR
If proton NMR is ambiguous due to peak overlap, Carbon-13 NMR provides definitive proof via

C-F coupling (

).

Target (6-Br, 2-F):

C2 (attached to F): Doublet,

.

C1 (Aldehyde): Doublet,

(F is ortho to CHO).
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C3 (attached to OH): Doublet,

(F is ortho to C-OH).

C6 (attached to Br): Singlet or very small coupling (F is meta to C-Br).

Alternative B (3-Br, 6-F):

C1 (Aldehyde): Doublet,

(F is ortho to CHO).

C5 (Aromatic CH): Doublet,

(F is ortho to C5).

Differentiation: In the Target, C6 (Quaternary C-Br) has no strong F coupling. In Alternative

B, C5 (Tertiary C-H) has strong F coupling. DEPT-135 combined with

F-decoupled

C NMR will distinguish the C-Br carbon from the C-H carbon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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